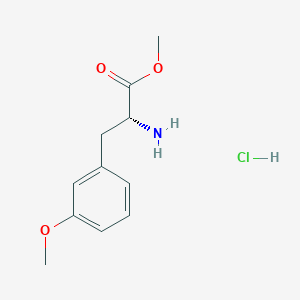
3-メトキシ-D-フェニルアラニンメチルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-Methoxy-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-methoxy-D-phenylalanine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
3-Methoxy-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 3-Methoxy-D-phenylalanine.
Oxidation: 3-Hydroxy-D-phenylalanine methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 3-Methoxy-D-phenylalanine methyl ester hydrochloride involves its conversion to active metabolites in the body. It is believed to act as a prodrug, releasing active compounds that interact with specific molecular targets and pathways. These targets may include enzymes involved in neurotransmitter synthesis and receptors in the central nervous system .
類似化合物との比較
Similar Compounds
- L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride (L-DOPA methyl ester hydrochloride) .
- Methyl L-phenylalaninate hydrochloride .
- D-Phenylalanine methyl ester .
Uniqueness
3-Methoxy-D-phenylalanine methyl ester hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
3-Methoxy-D-phenylalanine methyl ester hydrochloride (CAS No. 1391507-80-4) is a compound derived from D-phenylalanine, which has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Methoxy-D-phenylalanine methyl ester hydrochloride is characterized by the following chemical formula:
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- IUPAC Name : 3-methoxy-D-phenylalanine methyl ester hydrochloride
The presence of the methoxy group at the third position of the phenylalanine backbone enhances its solubility and may influence its biological activity.
The biological activity of 3-Methoxy-D-phenylalanine methyl ester hydrochloride is primarily attributed to its interaction with various biochemical pathways:
- Neurotransmitter Modulation : It is suggested that this compound may influence neurotransmitter levels, particularly in conditions like depression or anxiety, by modulating the activity of phenylalanine hydroxylase, an enzyme involved in catecholamine synthesis .
- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, potentially reducing oxidative stress in cellular environments .
- Anticancer Potential : Research has shown that derivatives of phenylalanine can exhibit cytotoxic effects against various cancer cell lines. The specific effects of 3-Methoxy-D-phenylalanine methyl ester hydrochloride on cancer cells remain to be fully elucidated but warrant further investigation due to its structural similarities to known anticancer agents .
Case Studies and Experimental Data
- Cytotoxicity Studies : In a study examining various amino acid derivatives, compounds similar to 3-Methoxy-D-phenylalanine were tested against human cancer cell lines such as HeLa and Jurkat cells. Results indicated that modifications in the phenyl ring could enhance cytotoxic effects, suggesting a potential pathway for therapeutic development .
- In Vivo Studies : Animal models have been utilized to assess the effects of phenylalanine derivatives on neurological disorders. These studies highlight the potential for such compounds to alleviate symptoms associated with conditions like phenylketonuria (PKU), where phenylalanine metabolism is disrupted .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications like methoxylation can improve bioavailability and therapeutic efficacy, which may also apply to 3-Methoxy-D-phenylalanine methyl ester hydrochloride .
Comparative Analysis with Related Compounds
This table illustrates how structural variations among phenylalanine derivatives can lead to differing biological activities, emphasizing the importance of functional groups in determining therapeutic potential.
特性
IUPAC Name |
methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZUOHUAFORHP-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














